3-(bromomethyl)-N-ethylbenzamide
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Overview
Description
3-(bromomethyl)-N-ethylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromomethyl group attached to the benzene ring and an ethyl group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(bromomethyl)-N-ethylbenzamide typically involves the bromination of a benzamide precursor. One common method is the bromination of N-ethylbenzamide using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(bromomethyl)-N-ethylbenzamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the amide group to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzamides with various functional groups.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include primary or secondary amines.
Scientific Research Applications
3-(bromomethyl)-N-ethylbenzamide has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design and development.
Materials Science: It is used in the preparation of functional materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-(bromomethyl)-N-ethylbenzamide involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins, DNA, or other biomolecules, potentially altering their function. The amide group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-(chloromethyl)-N-ethylbenzamide
- 3-(iodomethyl)-N-ethylbenzamide
- 3-(methyl)-N-ethylbenzamide
Uniqueness
3-(bromomethyl)-N-ethylbenzamide is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and methyl analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic applications .
Properties
CAS No. |
1225808-41-2 |
---|---|
Molecular Formula |
C10H12BrNO |
Molecular Weight |
242.1 |
Purity |
95 |
Origin of Product |
United States |
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